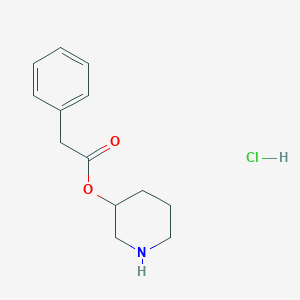

3-Piperidinyl 2-phenylacetate hydrochloride

Description

3-Piperidinyl 2-phenylacetate hydrochloride is a piperidine-based compound featuring a phenylacetate moiety bound to the piperidine ring at the 3-position, with a hydrochloride counterion. Piperidine derivatives are widely studied for their biological activity, often serving as intermediates in drug synthesis or as active pharmaceutical ingredients (APIs) themselves .

Properties

IUPAC Name |

piperidin-3-yl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(9-11-5-2-1-3-6-11)16-12-7-4-8-14-10-12;/h1-3,5-6,12,14H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFPUQFIDCPPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-98-2 | |

| Record name | Benzeneacetic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification Using Thionyl Chloride

Research indicates that thionyl chloride is an effective reagent for converting phenylacetic acid derivatives into methyl esters, which can be subsequently converted into hydrochloride salts.

-

- React phenylacetic acid with excess thionyl chloride.

- Reflux for 2–4 hours.

- Removal of excess reagents under reduced pressure.

-

- High yield (>90%).

- Minimal by-products.

Reference: The process is detailed in patent literature, emphasizing the use of thionyl chloride for esterification, as noted in patent.

Hydrolysis of Acetamide Derivatives

Alternatively, starting from acetanilide derivatives (if applicable), acidic hydrolysis using concentrated hydrochloric acid at reflux (2–6 hours) yields the corresponding 2-phenylacetic acid intermediate.

-

- Acidic hydrolysis at reflux.

- Neutralization with alkali (e.g., sodium hydroxide).

- Extraction and purification of the acid.

Research findings: This method, detailed in patent, highlights the importance of controlling hydrolysis conditions to prevent over-reaction or degradation.

Salt Formation and Purification

Post esterification, the ester is converted into the hydrochloride salt by treatment with HCl in alcohol, which precipitates the crystalline hydrochloride with high purity (>99.5%).

- Purification steps:

- Washing with dichloromethane to remove impurities.

- Recrystallization from suitable solvents.

- Drying under vacuum.

Summary of Preparation Process with Data Table

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1. Esterification | Phenylacetic acid + Thionyl chloride | Reflux (80–110°C), 2–4 hrs | Convert acid to methyl ester | High yield, minimal by-products |

| 2. Hydrolysis (if starting from acetamide) | Acidic hydrolysis (HCl) | Reflux (2–6 hrs) | Generate phenylacetic acid | Controlled to prevent degradation |

| 3. Esterification of phenylacetic acid | 4-Piperidinol + acid chloride | Reflux (80–110°C) | Form ester linkage | Use dehydrating agents |

| 4. Salt formation | HCl in alcohol | Room temp | Precipitate hydrochloride salt | Purity >99.5% |

Research Findings and Innovations

Chiral Resolution: Advanced methods involve N-alkylation of racemic intermediates with chiral reagents, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester, to obtain stereochemically pure (3R,2S) or (3S,2R) diastereomers, which are then separated via chromatography or crystallization.

Efficiency Improvements: Recent innovations focus on continuous flow synthesis and catalytic processes to enhance yield, reduce reaction times, and improve stereoselectivity, which are critical for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

3-Piperidinyl 2-phenylacetate hydrochloride is being explored for its therapeutic potential in various medical applications:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate cytokine expression, indicating its potential role in managing inflammatory conditions.

- Analgesic Effects : Its interaction with pain signaling pathways positions it as a candidate for pain management therapies.

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for modifications that can lead to new drug candidates targeting various diseases, including neurodegenerative disorders and psychiatric conditions.

Biological Studies

Research indicates that 3-Piperidinyl 2-phenylacetate hydrochloride interacts with several biological pathways:

- Cellular Mechanisms : Studies are ongoing to elucidate its effects on cellular processes, particularly regarding enzyme inhibition or activation .

- Immune System Modulation : Its potential interactions with immune pathways could provide insights into developing treatments for autoimmune diseases.

Industrial Applications

In the industrial sector, 3-Piperidinyl 2-phenylacetate hydrochloride is utilized for:

- Chemical Intermediates : It serves as an intermediate in the production of fine chemicals and other pharmaceutical compounds.

- Synthesis of Related Compounds : The compound's unique properties enable its use in synthesizing structurally similar compounds with varying biological activities, enhancing its versatility in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the effects and applications of 3-Piperidinyl 2-phenylacetate hydrochloride:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokines in cultured cells, suggesting its potential utility in treating inflammatory diseases.

- Neuropharmacological Effects : Research involving animal models has indicated that this compound may exhibit neuroprotective effects, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Piperidinyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 2-Phenylacetate Derivatives

Ethyl 2-phenylacetate () is a flavor compound detected in fermented products like sauce-aroma Baijiu. Unlike 3-piperidinyl 2-phenylacetate hydrochloride, it lacks the piperidine ring and hydrochloride group, resulting in distinct physicochemical properties. Ethyl 2-phenylacetate is volatile and contributes to fruity or floral aromas, whereas the piperidinyl derivative’s ionic character likely reduces volatility, making it more suitable for non-volatile applications such as pharmaceuticals .

Microbial Interactions : Ethyl 2-phenylacetate shows strong correlations with yeast species like C. boidinii during fermentation, suggesting biodegradation pathways . In contrast, 3-piperidinyl 2-phenylacetate hydrochloride may interact with bacterial phenylacetate catabolons (e.g., E. coli paa operon), which degrade aromatic compounds via CoA ligation .

Piperidine Derivatives with Methyl Substituents

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride () shares structural similarities but includes a methyl group at the 3-position of the piperidine ring. Key differences include:

| Property | 3-Piperidinyl 2-Phenylacetate HCl | Ethyl 2-(3-Methylpiperidin-4-yl)acetate HCl |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₁₀H₂₀ClNO₂ |

| Molecular Weight | — | 221.72 g/mol |

| Substituents | Phenylacetate at 3-piperidinyl | Ethyl acetate and methyl group at 4-piperidinyl |

| Applications | Likely pharmaceutical intermediate | Agrochemical or pharmaceutical intermediate |

Trifluoromethyl-Substituted Analogs

Compounds like (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride () incorporate trifluoromethyl groups, which significantly alter electronic and steric properties. The CF₃ group increases metabolic stability and bioavailability compared to non-fluorinated analogs like 3-piperidinyl 2-phenylacetate HCl. Such derivatives are often explored in CNS drug development due to enhanced blood-brain barrier penetration .

Piperidine-Phenylacetic Acid Derivatives

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride () is a methylphenidate-related compound (ritalinic acid hydrochloride). Structural comparisons include:

| Property | 3-Piperidinyl 2-Phenylacetate HCl | 2-Phenyl-2-(Piperidin-2-yl)Acetic Acid HCl |

|---|---|---|

| Piperidine Substitution | Phenylacetate at 3-position | Phenylacetic acid at 2-position |

| Biological Role | Unknown; potential intermediate | Metabolite of methylphenidate (ADHD drug) |

| Molecular Weight | — | 263.75 g/mol (calculated) |

The positional isomerism impacts receptor binding; the 2-substituted derivative directly interacts with dopamine transporters, while the 3-substituted variant’s activity remains uncharacterized .

Biological Activity

3-Piperidinyl 2-phenylacetate hydrochloride (CAS No. 1219979-98-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and research findings.

Synthesis

The synthesis of 3-Piperidinyl 2-phenylacetate hydrochloride typically involves the reaction of 2-phenylacetic acid with piperidine, often facilitated by coupling or dehydrating agents in solvents such as dichloromethane. The resulting product is purified to yield the hydrochloride salt form, which enhances its stability and solubility.

Anti-inflammatory Activity

Research indicates that 3-Piperidinyl 2-phenylacetate hydrochloride exhibits anti-inflammatory properties by inhibiting the expression of inflammatory cytokines. This mechanism is crucial for its potential therapeutic applications in conditions characterized by chronic inflammation.

Analgesic Effects

The compound has demonstrated analgesic effects , likely through the modulation of pain signal transmission pathways. This property makes it a candidate for pain management therapies, particularly in acute and chronic pain conditions.

Anti-tumor Properties

Preliminary studies suggest that 3-Piperidinyl 2-phenylacetate hydrochloride may possess anti-tumor activity . It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanisms through which 3-Piperidinyl 2-phenylacetate hydrochloride exerts its biological effects are still under investigation. However, its interactions with specific molecular targets, including receptors and enzymes involved in pain and inflammation pathways, are critical for its pharmacological profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Piperidinyl 2-phenylacetate hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Ethyl-3-piperidyl phenylcyclopentylglycolate HCl | C20H30ClN | Potential neuroprotective effects |

| 4-Piperidinyl 2-phenylacetate hydrochloride | C14H18ClN | Known for anti-inflammatory properties |

| 3-Piperidinylmethyl 2-phenylacetate hydrochloride | C15H20ClN | Exhibits different pharmacological profiles |

3-Piperidinyl 2-phenylacetate hydrochloride stands out due to its dual role as both an analgesic and anti-inflammatory agent, making it a valuable subject for further research into therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, studies have demonstrated that treatment with 3-Piperidinyl 2-phenylacetate hydrochloride leads to significant reductions in inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. These findings support its potential use in treating inflammatory diseases.

- Animal Models : In vivo experiments using rodent models have shown that administration of the compound results in reduced pain response and inflammation following induced injury or disease states. These results highlight its potential as a therapeutic agent for pain relief and inflammation management.

- Cancer Research : Preliminary investigations into the anti-tumor effects have shown that this compound can inhibit the growth of various cancer cell lines, suggesting avenues for further exploration in cancer therapy.

Q & A

Q. How can researchers optimize the synthesis of 3-Piperidinyl 2-phenylacetate hydrochloride using experimental design principles?

Methodological Answer: Employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Post-synthesis, validate purity via HPLC (≥98% purity threshold) and cross-verify with NMR spectroscopy to confirm structural integrity .

Q. What analytical techniques are critical for characterizing 3-Piperidinyl 2-phenylacetate hydrochloride, and how should discrepancies in spectral data be resolved?

Methodological Answer: Use NMR (1H/13C) to confirm the piperidinyl and phenylacetate moieties, and mass spectrometry for molecular weight validation. If spectral contradictions arise (e.g., unexpected peaks), compare data with structurally analogous compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride) or employ computational tools like density functional theory (DFT) to simulate expected spectra .

Q. What safety protocols are essential for handling 3-Piperidinyl 2-phenylacetate hydrochloride in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines :

- Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .

- Store at 2–8°C in airtight containers to avoid hydrolysis .

- In case of inhalation, relocate to fresh air and administer oxygen if necessary; for skin contact, wash with pH-neutral soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data for 3-Piperidinyl 2-phenylacetate hydrochloride across studies?

Methodological Answer: Apply meta-analysis frameworks to reconcile discrepancies. For instance:

Q. What computational strategies enhance the prediction of 3-Piperidinyl 2-phenylacetate hydrochloride’s reactivity in novel reaction pathways?

Methodological Answer: Integrate quantum chemical calculations (e.g., reaction path searches using DFT) with machine learning models trained on analogous piperidine derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride). This hybrid approach narrows experimental conditions by predicting activation energies and intermediate stability .

Q. How can the compound’s stability under extreme pH or thermal conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies :

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer: Combine molecular docking simulations (using AutoDock Vina) with surface plasmon resonance (SPR) to quantify binding kinetics. For example, dock the compound into piperidine-binding pockets of GPCRs and validate affinity measurements via SPR (KD < 1 µM suggests high potency) .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing 3-Piperidinyl 2-phenylacetate hydrochloride?

Methodological Answer: Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic asymmetric synthesis to reduce waste. Monitor environmental impact using E-factor calculations (target: <5 kg waste/kg product) .

Key Notes

- Avoid referencing non-academic sources (e.g., commercial platforms like BenchChem).

- Computational tools (e.g., PubChem data ) and experimental frameworks (e.g., ICReDD’s reaction design ) provide authoritative guidance.

- Safety protocols must align with ISO/IEC 17043 standards for laboratory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.